molecular formula C21H23N3O6S B2836634 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide CAS No. 451466-61-8

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

カタログ番号: B2836634
CAS番号: 451466-61-8
分子量: 445.49
InChIキー: AFXWCLXKUHFVOV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic aromatic core with a 4-oxo-2-sulfanylidene moiety. The compound features a 2-methoxyethyl substituent at position 3 and a 3,4,5-trimethoxyphenyl carboxamide group at position 5. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties, due to their structural mimicry of purine bases and ability to interact with ATP-binding domains in enzymes . The 3,4,5-trimethoxyphenyl group is notable for its electron-rich aromatic system, which may enhance binding to hydrophobic pockets in target proteins.

特性

CAS番号

451466-61-8

分子式

C21H23N3O6S

分子量

445.49

IUPAC名

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31)

InChIキー

AFXWCLXKUHFVOV-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S

溶解性

not available

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the quinazoline core. Subsequent reactions introduce the 2-methoxyethyl and sulfanylidene groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .

化学反応の分析

Types of Reactions

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives, alcohol derivatives, and various substituted quinazoline compounds .

科学的研究の応用

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer effects .

類似化合物との比較

Structural and Functional Comparison with Analogous Quinazoline Derivatives

The compound shares structural homology with other quinazoline-based molecules, differing primarily in substituent groups. Below is a detailed comparison with three closely related analogs from the literature:

3-(2-Methoxyethyl)-N-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide

  • Structural Differences :
    • The aryl group is a 4-methoxyphenylmethyl substituent instead of 3,4,5-trimethoxyphenyl.
    • Position 7 features a benzyl carboxamide rather than a direct aryl carboxamide.
  • The benzyl linker may increase flexibility, altering pharmacokinetic properties such as solubility .

3-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(Phenylmethylsulfanyl)ethyl]propanamide

  • Structural Differences :
    • A propanamide chain with a phenylmethylsulfanyl group replaces the 2-methoxyethyl substituent.
    • Lacks the 3,4,5-trimethoxyphenyl carboxamide at position 6.
  • Functional Implications :
    • The phenylmethylsulfanyl group introduces a sulfur atom, which may enhance interactions with cysteine residues in enzymes.
    • The absence of the trimethoxyphenyl group likely reduces selectivity for targets dependent on polyoxygenated aryl interactions .

2-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-Trimethoxyphenyl)ethanamide

  • Structural Differences :
    • An ethanamide linker replaces the 2-methoxyethyl group at position 3.
    • Retains the 3,4,5-trimethoxyphenyl carboxamide.
  • The retained trimethoxyphenyl group preserves high-affinity interactions with targets like tubulin or kinase domains .

Comparative Data Table

Compound Position 3 Substituent Position 7 Substituent Key Functional Groups
Target Compound 2-Methoxyethyl N-(3,4,5-Trimethoxyphenyl)carboxamide 4-oxo, 2-sulfanylidene, trimethoxyphenyl
3-(2-Methoxyethyl)-N-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 2-Methoxyethyl N-(4-Methoxyphenylmethyl)carboxamide 4-oxidanylidene, benzyl linker
3-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(Phenylmethylsulfanyl)ethyl]propanamide Propanamide with phenylmethylsulfanyl Absent Phenylmethylsulfanyl, propanamide chain
2-(4-Oxidanylidene-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-Trimethoxyphenyl)ethanamide Ethanamide N-(3,4,5-Trimethoxyphenyl)carboxamide Ethanamide linker, trimethoxyphenyl

Research Findings and Implications

  • Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group in the target compound enhances binding to kinase domains, as demonstrated in analogs with similar substitution patterns .
  • Linker Flexibility : Ethyl and methoxyethyl chains (e.g., in the target compound) balance rigidity and solubility, whereas bulkier groups like phenylmethylsulfanyl may compromise membrane permeability.
  • Sulfanylidene vs. Oxidanylidene : The 2-sulfanylidene moiety in the target compound may confer stronger hydrogen-bonding capacity compared to oxidanylidene derivatives, influencing enzyme inhibition profiles.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during thiourea cyclization to minimize side products.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) and 1H NMR^1 \text{H NMR} (e.g., δ 8.2–8.5 ppm for quinazoline protons) to track reaction progress .

Basic: Which analytical techniques are most effective for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify methoxy groups (δ 3.7–3.9 ppm) and sulfanylidene protons (δ 13.2–13.5 ppm, broad).
    • 13C NMR^{13} \text{C NMR}: Confirm carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C=S, δ 190–195 ppm) groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Answer:

  • Case Study : Discrepancies in sulfanylidene tautomerism (thione vs. thiol forms) may arise.
    • Experimental Validation : Use 1H-15N HMBC^1 \text{H-}^{15} \text{N HMBC} to detect N–H coupling in the thione form.
    • Computational Adjustments : Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (e.g., SMD model for DMSO) .
  • Cross-Validation : Compare X-ray crystallographic data (e.g., bond lengths: C=S ~1.68 Å) with DFT-predicted geometries .

Advanced: What strategies are recommended for improving the compound’s bioavailability in preclinical studies?

Answer:

  • Structural Modifications :
    • Introduce hydrophilic groups (e.g., PEGylation) to the 2-methoxyethyl side chain to enhance solubility.
    • Reduce metabolic lability by replacing labile methoxy groups with halogens (e.g., -CF3_3) .
  • Formulation Optimization :
    • Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to improve oral absorption.
    • Validate via in vitro Caco-2 permeability assays and pharmacokinetic profiling in rodent models .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations.
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • Anti-inflammatory Potential :
    • COX-2 Inhibition : Use ELISA to quantify prostaglandin E2_2 (PGE2_2) suppression in LPS-stimulated macrophages .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogues?

Answer:

  • Critical Substituents :
    • The 3,4,5-trimethoxyphenyl group enhances tubulin polymerization inhibition (anticancer mechanism).
    • The 2-sulfanylidene moiety improves binding to cysteine residues in target enzymes .
  • SAR-Driven Modifications :
    • Replace the 2-methoxyethyl group with a piperazine ring to enhance CNS penetration.
    • Test derivatives via molecular docking (e.g., AutoDock Vina) against validated targets like EGFR or HDACs .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates.
  • Waste Disposal : Neutralize reaction byproducts (e.g., H2_2S) with alkaline peroxide solutions before disposal .

Advanced: How can researchers address low reproducibility in synthetic yields across labs?

Answer:

  • Root Cause Analysis :
    • Trace moisture in DMF can hydrolyze intermediates; use molecular sieves (3 Å) for solvent drying.
    • Optimize stoichiometry (e.g., 1.2 eq. of coupling agents) to account for reagent degradation .
  • Standardization :
    • Share detailed protocols via platforms like PubChem or collaborative networks (e.g., Contested Territories Network for methodology alignment) .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal Stability : Degrades >10% after 6 months at 25°C; store at -20°C under argon.
  • Light Sensitivity : Protect from UV exposure using amber vials; monitor via HPLC for oxidation byproducts (e.g., sulfoxide formation) .

Advanced: What mechanistic studies are recommended to elucidate its mode of action in cancer cells?

Answer:

  • Proteomics : Perform SILAC labeling to identify differentially expressed proteins in treated vs. control cells.
  • Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins) to pinpoint targets.
  • In Vivo Validation : Develop xenograft models (e.g., nude mice with MDA-MB-231 tumors) to assess efficacy and metastasis suppression .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。